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Compound of Interest

Compound Name: N-(1-phenylethyl)propan-2-amine

Cat. No.: B190039 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-phenylethyl)propan-2-amine is a secondary amine featuring a chiral center, making it a

valuable building block in synthetic organic chemistry and pharmaceutical development. Its

structural elucidation is critical for confirming its identity and purity. Nuclear Magnetic

Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed

information about the molecular structure, connectivity, and chemical environment of atoms

within a molecule. This document provides a comprehensive guide to the characterization of N-
(1-phenylethyl)propan-2-amine using ¹H and ¹³C NMR spectroscopy.

Data Presentation
The expected chemical shifts (δ) for N-(1-phenylethyl)propan-2-amine are summarized in the

tables below. These values are typically reported in parts per million (ppm) relative to a

standard reference, commonly tetramethylsilane (TMS). The data presented here is

representative and may vary slightly based on experimental conditions such as solvent and

concentration.[1]

Table 1: ¹H NMR Spectral Data for N-(1-phenylethyl)propan-2-amine[1]
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Phenyl (Ar-H) 7.20 - 7.40 Multiplet 5H -

Chiral Methine

(C₆H₅-CH-N)
~3.80 Quartet 1H ~6.6 Hz

Phenyl-adjacent

Methyl (CH₃-CH)
~1.25 Doublet 3H ~6.6 Hz

Isopropyl

Methine (CH-

(CH₃)₂)

~2.54 Heptet 1H ~6.4 Hz

Isopropyl

Methyls (CH-

(CH₃)₂)

0.91 - 0.94 Doublet 6H ~6.4 Hz

Amine (N-H)
Variable (e.g.,

~1.5)
Broad Singlet 1H -

Table 2: ¹³C NMR Spectral Data for N-(1-phenylethyl)propan-2-amine[1]

Carbon Chemical Shift (δ, ppm)

Aromatic (C₆H₅) 125.0 - 145.0

Benzylic (C₆H₅-CH-N) ~54.0

Isopropyl Methine (N-CH-(CH₃)₂) ~44.5

Phenyl-adjacent Methyl (CH₃-CH) ~24.0

Isopropyl Methyls (CH-(CH₃)₂) ~23.0

Experimental Protocols
Detailed methodologies for sample preparation and NMR data acquisition are provided below.
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Protocol 1: Sample Preparation
Sample Weighing: Accurately weigh 5-25 mg of N-(1-phenylethyl)propan-2-amine for ¹H

NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1]

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-

d (CDCl₃), to the vial.[1] Chloroform-d is a common choice for small organic molecules.

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Filtration (if necessary): If any solid particles are present, filter the solution through a small

plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This

prevents distortion of the magnetic field homogeneity.

Transfer: Carefully transfer the clear solution into the NMR tube.

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

Protocol 2: NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz

spectrometer.[1]

¹H NMR Spectroscopy:

Spectrometer: 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s
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Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

Spectral Width: 0 to 220 ppm

Mandatory Visualizations
Diagram 1: Experimental Workflow for NMR Analysis
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Caption: Workflow for NMR sample preparation and analysis.

Diagram 2: Structural Elucidation from ¹H NMR Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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